molecular formula C8H5BrN2O2 B13110604 2-Bromo-3-methyl-5-nitrobenzonitrile

2-Bromo-3-methyl-5-nitrobenzonitrile

Cat. No.: B13110604
M. Wt: 241.04 g/mol
InChI Key: WDURBDXPFMIUQP-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, characterized by the presence of bromine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-nitrobenzonitrile typically involves the nitration of 2-bromo-3-methylbenzonitrile. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-bromo-3-methyl-5-aminobenzonitrile.

    Oxidation: Formation of 2-bromo-3-carboxy-5-nitrobenzonitrile.

Scientific Research Applications

2-Bromo-3-methyl-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-nitrobenzonitrile depends on its chemical interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrobenzonitrile
  • 2-Methyl-5-nitrobenzonitrile
  • 5-Bromo-2-nitrobenzonitrile

Uniqueness

2-Bromo-3-methyl-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-3-methyl-5-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,1H3

InChI Key

WDURBDXPFMIUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C#N)[N+](=O)[O-]

Origin of Product

United States

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